3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide
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Overview
Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide is a chemical compound with a complex structure that includes a pyrimidinone ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to start with a suitable pyrimidinone derivative and then introduce the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.
Reduction: : The pyrimidinone ring can be reduced to form a variety of reduced products.
Substitution: : The compound can participate in nucleophilic substitution reactions, where different substituents can replace the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Fluorophenyl derivatives with different oxidation states.
Reduction: : Reduced pyrimidinone derivatives.
Substitution: : Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for other chemical products.
Mechanism of Action
The mechanism by which 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide
Uniqueness
The uniqueness of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide lies in its specific structural features, such as the presence of the fluorophenyl group, which can impart different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-12(14(21)19(2)15(22)17-9)6-7-13(20)18-11-5-3-4-10(16)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECWLXEPPKHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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